molecular formula C11H14Cl2FNO2 B2760750 Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride CAS No. 2377031-91-7

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride

Cat. No. B2760750
M. Wt: 282.14
InChI Key: HYZQEAXCMCHSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride is a chemical compound with the IUPAC name ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride . It has a molecular weight of 282.14 .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride is 1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride has a molecular weight of 282.1 g/mol . The compound is a powder and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Occurrence and Fate of Parabens in Aquatic Environments

This study reviews the occurrence, fate, and behavior of parabens, which are preservatives similar in use to the compound , highlighting their presence in water systems, degradation, and environmental impacts. The research could be relevant for understanding the environmental aspects related to similar compounds (Haman et al., 2015).

FTY720 for Cancer Therapy

Although not directly related, the study on FTY720, a compound with distinct chemical properties, explores its application in cancer therapy. This could offer a perspective on how structurally complex molecules are applied in therapeutic contexts (Zhang et al., 2013).

Human Urinary Carcinogen Metabolites

The examination of carcinogen metabolites in human urine and their implications for studying tobacco and cancer provides insight into methodologies for tracing and studying the effects of chemical compounds in biological systems (Hecht, 2002).

Role of ACC in Plants

Research on 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, focusing on its role beyond being a precursor to ethylene, offers an example of biochemical studies on specific compounds that influence biological processes, which could be analogous to studies on the compound of interest (Van de Poel & Van Der Straeten, 2014).

Biodegradation and Fate of ETBE in Soil and Groundwater

This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline additive, in soil and groundwater, highlighting microbial degradation pathways and environmental impacts. Such studies could inform the environmental behavior and degradation pathways of related compounds (Thornton et al., 2020).

Safety And Hazards

The compound has several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQEAXCMCHSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C(=CC=C1)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145913445

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